Polypharmacology Profile: SR1903 vs. Selective RORγ Inverse Agonists
SR1903 exhibits a unique polypharmacology profile, functioning as an inverse agonist of RORγ (IC50 ~100 nM) and PPARγ (IC50 209 nM), while also acting as an LXR agonist (EC50 154 nM) . In contrast, SR2211 is a selective RORγ inverse agonist (Ki 105 nM, IC50 ~320 nM) with minimal activity on LXR or PPARγ [1], and GSK805 is a potent and selective RORγt inverse agonist (IC50 3.98 nM) . This multi-target engagement is critical for its synergistic anti-inflammatory effects.
| Evidence Dimension | Target Engagement Profile (IC50 / EC50) |
|---|---|
| Target Compound Data | RORγ IC50 ~100 nM; PPARγ IC50 209 nM; LXR EC50 154 nM |
| Comparator Or Baseline | SR2211: RORγ Ki 105 nM, IC50 ~320 nM (selective); GSK805: RORγt IC50 3.98 nM (selective) |
| Quantified Difference | SR1903 has multi-target activity (RORγ, PPARγ, LXR) whereas comparators are selective for RORγ/RORγt only. |
| Conditions | In vitro cell-based reporter assays for SR1903 and SR2211; FRET assay for GSK805. |
Why This Matters
This unique polypharmacology enables SR1903 to block TREM-1 activation and LPS signaling more effectively than selective agents, making it a superior tool for studying complex inflammatory pathways.
- [1] Kumar, N., et al. (2012). Identification of SR2211: a potent synthetic RORγ selective modulator. ACS Chemical Biology, 7(4), 672-677. View Source
